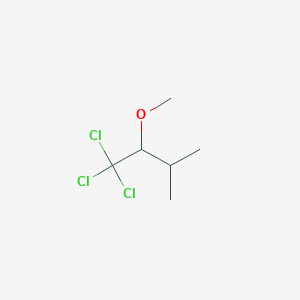
1,1,1-Trichloro-2-methoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-methoxy-3-methylbutane is an organic compound with the molecular formula C6H11Cl3O It is a chlorinated ether, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxy-3-methylbutane can be synthesized through the chlorination of 2-methoxy-3-methylbutane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor, where 2-methoxy-3-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-methoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines depending on the substituent.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or hydrocarbons.
Scientific Research Applications
1,1,1-Trichloro-2-methoxy-3-methylbutane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-methoxy-3-methylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A chlorinated alcohol with similar chemical properties.
1,1-Dichloro-2-methylbutane: A less chlorinated derivative with different reactivity.
1-Chloro-3-methylbutane: A mono-chlorinated compound with distinct chemical behavior.
Uniqueness
1,1,1-Trichloro-2-methoxy-3-methylbutane is unique due to the presence of both methoxy and methyl groups along with three chlorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62688-86-2 |
|---|---|
Molecular Formula |
C6H11Cl3O |
Molecular Weight |
205.5 g/mol |
IUPAC Name |
1,1,1-trichloro-2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10-3)6(7,8)9/h4-5H,1-3H3 |
InChI Key |
FHVRDTRHGPDHET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

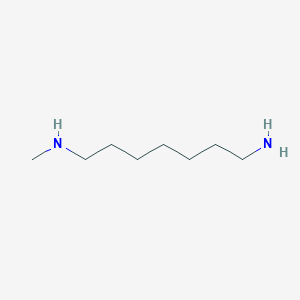

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
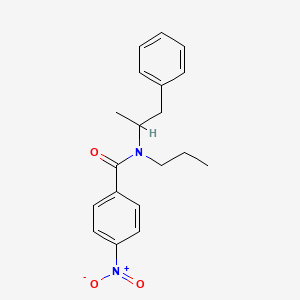

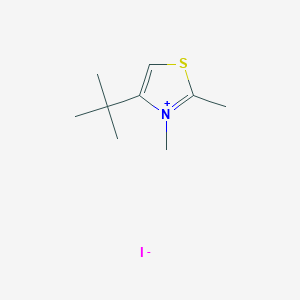
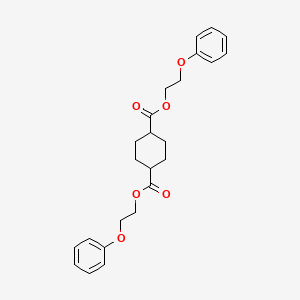
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
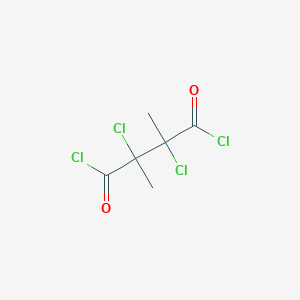
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
